molecular formula C13H14ClN3S B14401323 6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione CAS No. 86627-48-7

6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione

Cat. No.: B14401323
CAS No.: 86627-48-7
M. Wt: 279.79 g/mol
InChI Key: QKCVESSOMJCVCZ-UHFFFAOYSA-N
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Description

6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione typically involves the reaction of 6-chloropyrimidine-2-thione with 2,3-dimethylbenzylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution: Various substituted pyrimidines.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Coupling: Biaryl compounds.

Scientific Research Applications

6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The exact molecular targets and pathways involved can vary based on the derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione is unique due to the presence of the 2,3-dimethylphenylmethylamino group, which can impart distinct biological and chemical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science .

Properties

CAS No.

86627-48-7

Molecular Formula

C13H14ClN3S

Molecular Weight

279.79 g/mol

IUPAC Name

6-chloro-4-[(2,3-dimethylphenyl)methylamino]-1H-pyrimidine-2-thione

InChI

InChI=1S/C13H14ClN3S/c1-8-4-3-5-10(9(8)2)7-15-12-6-11(14)16-13(18)17-12/h3-6H,7H2,1-2H3,(H2,15,16,17,18)

InChI Key

QKCVESSOMJCVCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC2=NC(=S)NC(=C2)Cl)C

Origin of Product

United States

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